molecular formula C26H27ClN4O2S2 B12198662 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12198662
M. Wt: 527.1 g/mol
InChI Key: KBIOUPCZJWCWBD-STZFKDTASA-N
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Description

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • Thiazolidinone Substituents: A 2-chlorobenzyl group at position 3, a thioxo group at position 2, and a ketone at position 2.
  • Pyrido-Pyrimidinone Core: A methyl group at position 7 and a dipropylamino group at position 2.
  • Stereochemistry: The (Z)-configuration of the exocyclic methylidene group ensures spatial orientation critical for molecular interactions .

Properties

Molecular Formula

C26H27ClN4O2S2

Molecular Weight

527.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27ClN4O2S2/c1-4-12-29(13-5-2)23-19(24(32)30-15-17(3)10-11-22(30)28-23)14-21-25(33)31(26(34)35-21)16-18-8-6-7-9-20(18)27/h6-11,14-15H,4-5,12-13,16H2,1-3H3/b21-14-

InChI Key

KBIOUPCZJWCWBD-STZFKDTASA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidinone core, and the final coupling of these fragments. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Compound A shares a pyrido-pyrimidinone backbone with several analogs, but differences in substituents modulate its physicochemical and biological properties.

Table 1: Structural Comparison of Compound A and Analogs
Compound Name / ID Core Structure Thiazolidinone Substituents Amino Group Substituents Key Functional Groups
Compound A Pyrido[1,2-a]pyrimidin-4-one 2-chlorobenzyl, thioxo, oxo Dipropylamino Methyl, Z-configuration
Compound 10a Pyrazolo[3,4-d]pyrimidin-4-one Phenyl, oxo None Methyl, amino linkage
Compound 10b Pyrazolo[3,4-d]pyrimidin-4-one 4-chlorophenyl, oxo None Methyl, amino linkage
Pyrido[1,2-a]pyrimidin-4-one 2-chlorobenzyl, thioxo, oxo 2-Furylmethylamino Methyl, Z-configuration
Pyrido[1,2-a]pyrimidin-4-one 2-phenylethyl, thioxo, oxo Ethylamino Methyl, Z-configuration
Compound 2d Imidazo[1,2-a]pyridine None Diethyl carboxylate, nitrophenyl Cyano, nitro
Key Observations:

The thioxo group at position 2 is conserved across analogs, suggesting its role in hydrogen bonding or metal chelation .

Amino Group Diversity: Compound A’s dipropylamino group offers greater steric bulk and hydrophobicity than ethylamino () or furylmethylamino () groups, which may influence receptor binding kinetics .

Biological Activity

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H21ClN4O2S2C_{28}H_{21}ClN_{4}O_{2}S_{2}, with a molecular weight of 545.1 g/mol. The structure includes a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC28H21ClN4O2S2
Molecular Weight545.1 g/mol
IUPAC Name(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyFOCCAJJRNKHLPQ-HAHDFKILSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in disease processes.

Antimicrobial Activity

Several studies have demonstrated that compounds similar to this one possess significant antimicrobial properties. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.

Case Study:
In a comparative study of thiazolidinone derivatives, it was found that compounds exhibiting greater lipophilicity had enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has indicated that pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation through the modulation of cell cycle regulators.

Data Table: Anticancer Activity Results

CompoundCell LineIC50 (µM)
3-{(Z)-[3-(2-chlorobenzyl)...MCF-7 (Breast Cancer)15.5
3-{(Z)-[3-(2-chlorobenzyl)...HeLa (Cervical Cancer)12.8
3-{(Z)-[3-(2-chlorobenzyl)...A549 (Lung Cancer)18.0

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